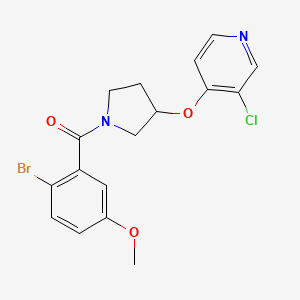
(2-Brom-5-methoxyphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2-Bromo-5-methoxyphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone" is a complex organic molecule that likely contains a pyrrolidine ring, a methanone group, and substituted phenyl rings with bromo and methoxy groups, as well as a chloropyridinyl moiety. While the specific compound is not directly synthesized or analyzed in the provided papers, similar compounds and functional groups are discussed, which can provide insights into the potential properties and reactivity of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step procedures, as seen in the synthesis of enantiomerically pure diarylethanes, which started from a related compound, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, and involved a key resolution step to obtain optically pure enantiomers . This suggests that the synthesis of the compound could also involve multiple steps, possibly including the formation of a pyrrolidine ring and subsequent functionalization with bromo, methoxy, and chloropyridinyl groups.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of organic compounds, as demonstrated in the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone . The crystallographic data provided for this compound, including space group and cell dimensions, indicate a monoclinic crystal system. This technique could similarly be used to elucidate the molecular structure of "(2-Bromo-5-methoxyphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone," revealing details such as bond lengths, angles, and the overall geometry of the molecule.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups. For instance, the synthesis of derivatives from (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone involved reactions like bromination and demethylation . These reactions are indicative of the reactivity of phenolic and methanone groups, which could also be relevant to the compound , suggesting that it may undergo similar reactions such as halogenation or nucleophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone were characterized by various spectroscopic techniques and showed significant antibacterial activities . These findings imply that the compound could also be characterized using similar techniques, and its biological activity could be assessed through in vitro screening. Additionally, the presence of bromo and chloro substituents could affect the compound's lipophilicity, solubility, and overall reactivity.
Wissenschaftliche Forschungsanwendungen
Katalytische Protodeboronierung
Diese Verbindung könnte möglicherweise im Bereich der katalytischen Protodeboronierung eingesetzt werden . Protodeboronierung ist ein Prozess, bei dem ein Boratom aus einem Molekül entfernt wird. Dieser Prozess ist in der organischen Synthese von entscheidender Bedeutung, insbesondere bei der Herstellung komplexer Moleküle. Die einzigartige Struktur der Verbindung könnte sie zu einem wertvollen Werkzeug in diesem Bereich machen .
Anti-Markovnikov-Hydromethylierung
Die Verbindung könnte auch bei der Anti-Markovnikov-Hydromethylierung von Alkenen eingesetzt werden . Dies ist eine wertvolle, aber relativ unbekannte Transformation im Bereich der organischen Chemie. Die Struktur der Verbindung könnte diese Transformation ermöglichen, was zu neuen Forschungsfeldern führen könnte .
Synthese von Indolizidin
Die Verbindung wurde bei der formalen Totalsynthese von δ-®-Conicein und Indolizidin 209B eingesetzt . Dies sind komplexe organische Verbindungen, die potenzielle Anwendungen in verschiedenen Bereichen haben, darunter Medizin und Pharmakologie .
Suzuki-Miyaura-Kupplung
Die Verbindung könnte möglicherweise bei der Suzuki-Miyaura-Kupplung eingesetzt werden . Dies ist eine Art Kreuzkupplungsreaktion, die zur Synthese von Biarylverbindungen verwendet wird. Die einzigartige Struktur der Verbindung könnte sie zu einem wertvollen Werkzeug in diesem Bereich machen .
Biologische Aktivität
Obwohl es nicht viele Informationen gibt, besteht das Potenzial, dass die Verbindung biologische Aktivität besitzt . Dies könnte zu Anwendungen in Bereichen wie Pharmakologie und Medizin führen. Weitere Forschung wäre jedoch erforderlich, um dies zu bestätigen .
Materialwissenschaft
Die Verbindung wird als vielseitiges Material beschrieben, das in der wissenschaftlichen Forschung verwendet wird. Ihre einzigartige Struktur ermöglicht vielfältige Anwendungen und macht sie zu einem unschätzbaren Werkzeug für die Untersuchung biologischer Prozesse und die Entwicklung innovativer Lösungen.
Eigenschaften
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O3/c1-23-11-2-3-14(18)13(8-11)17(22)21-7-5-12(10-21)24-16-4-6-20-9-15(16)19/h2-4,6,8-9,12H,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVUEZHOSSSFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


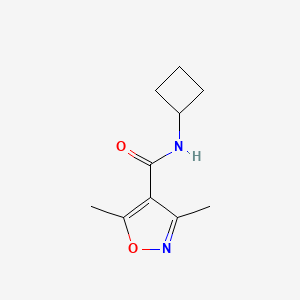
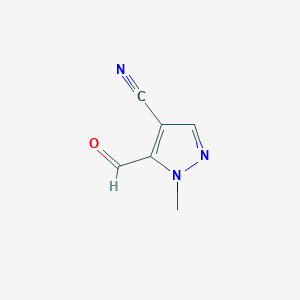

![N-(4-bromo-2-fluorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2509383.png)
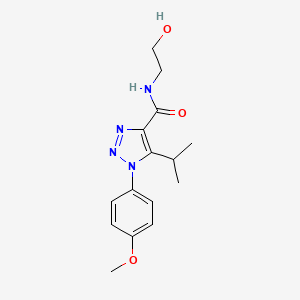

![N-([2,2'-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2509388.png)
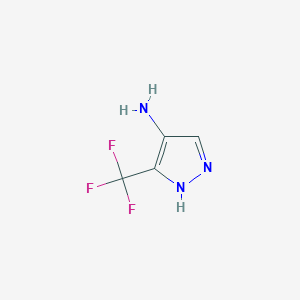

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2509397.png)
![(E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide](/img/structure/B2509400.png)
![N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2509401.png)
![8-(3-Chloro-4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydro imidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2509402.png)